molecular formula C9H16ClNO B14025649 7-Azaspiro[4.5]decan-10-one hcl

7-Azaspiro[4.5]decan-10-one hcl

Cat. No.: B14025649
M. Wt: 189.68 g/mol
InChI Key: OAZJSMUUSAFJSS-UHFFFAOYSA-N
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Description

7-Azaspiro[45]decan-10-one hydrochloride is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[4.5]decan-10-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 7-Azaspiro[4.5]decan-10-one hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[4.5]decan-10-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

7-Azaspiro[4.5]decan-10-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azaspiro[4.5]decan-10-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit matrix metalloproteinases (MMPs), which are involved in various physiological and pathological processes . By inhibiting these enzymes, the compound can modulate cellular pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azaspiro[4.5]decan-10-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

7-azaspiro[4.5]decan-10-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c11-8-3-6-10-7-9(8)4-1-2-5-9;/h10H,1-7H2;1H

InChI Key

OAZJSMUUSAFJSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCCC2=O.Cl

Origin of Product

United States

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